Propranolol hydrochloride Propranolol hydrochloride Propranolol Hydrochloride is the hydrochloride form of propranolol, a synthetic beta-adrenergic receptor blocker with antianginal, antiarrhythmic, and antihypertensive properties. Propranolol competitively antagonizes beta-adrenergic receptors, thereby inhibiting beta-adrenergic reactions, such as vasodilation, and negative chronotropic and inotropic effects.
A widely used non-cardioselective beta-adrenergic antagonist. Propranolol has been used for MYOCARDIAL INFARCTION; ARRHYTHMIA; ANGINA PECTORIS; HYPERTENSION; HYPERTHYROIDISM; MIGRAINE; PHEOCHROMOCYTOMA; and ANXIETY but adverse effects instigate replacement by newer drugs.
See also: Propranolol (has active moiety); Hydrochlorothiazide; propranolol hydrochloride (component of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 318-98-9
VCID: VC20775275
InChI: InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H
SMILES: CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl
Molecular Formula: C16H21NO2.ClH
C16H22ClNO2
Molecular Weight: 295.80 g/mol

Propranolol hydrochloride

CAS No.: 318-98-9

VCID: VC20775275

Molecular Formula: C16H21NO2.ClH
C16H22ClNO2

Molecular Weight: 295.80 g/mol

* For research use only. Not for human or veterinary use.

Propranolol hydrochloride - 318-98-9

Description

Chemical Description

Propranolol hydrochloride is a synthetic beta-adrenergic receptor-blocking agent . Its chemical name is (±)-1-(Isopropylamino)-3-(1-naphthyloxy)-2-propanol hydrochloride . The molecular weight of Propranolol hydrochloride is 295.80 . It is a stable, white, crystalline solid that is readily soluble in water and ethanol .

Structural Formula: The structural formula is available in the provided PDF .

Inactive Ingredients: Propranolol hydrochloride extended-release capsules include inactive ingredients such as microcrystalline cellulose and methylcellulose .

Mechanism of Action

Propranolol is a non-selective beta receptor antagonist, meaning it blocks both β1- and β2-adrenergic receptors . It competes with sympathomimetic neurotransmitters, inhibiting sympathetic stimulation of the heart .

  • β1 Receptor Blockade: Inhibits activation of adenylate cyclase, reducing cAMP synthesis and PKA activation, which leads to less calcium influx into cardiac myocytes, resulting in reduced heart rate and lower blood pressure .

  • β2 Receptor Blockade: Increases contraction in smooth muscle cells, which can increase hypertension .

Propranolol also has weak inhibitory effects on the norepinephrine transporter and may act as a weak antagonist of certain serotonin receptors . Additionally, both enantiomers of propranolol can block voltage-gated sodium channels, contributing to its membrane-stabilizing, antiarrhythmic, and central nervous system effects .

Pharmacokinetics

Propranolol is rapidly and completely absorbed, with peak plasma levels occurring 1–3 hours after ingestion . It is highly lipophilic and can cross the blood-brain barrier .

ParameterDescription
AbsorptionRapid and complete
Peak Plasma Levels1–2 hours after administration of solution
Protein BindingMore than 90% bound to plasma proteins
BioavailabilityVariable due to extensive first-pass metabolism; enhanced by food
MetabolismHepatic, main metabolite is 4-hydroxypropranolol (active)
Half-Life3–4 hours (propranolol), 5.2–7.5 hours (4-hydroxypropranolol) ; median terminal elimination half-life is 3.5 hours (range 1.5-25.6 h) in infants
ExcretionPrimarily in urine
CL/F (in infants)~23 L/h
Effective Plasma Conc.10–100 mg/L
Toxic Plasma Conc.Above 2000 mg/L

Therapeutic Uses

Propranolol is used to treat several conditions, most commonly hypertension . Other uses include:

  • High blood pressure

  • Irregular heart rate

  • Thyrotoxicosis

  • Angina

  • Heart failure

  • Infantile hemangioma

Adverse Effects and Safety

Ingestion of more than 1 gram of propranolol within 24 hours can be potentially lethal, leading to profound bradycardia, bradyarrhythmia, hypotension, and bronchospasm .

Alternative Formulations and Research

Propranolol hydrochloride has been explored in various formulations to improve its delivery and efficacy .

  • Intranasal Solution: Propranolol can be rapidly absorbed from the nasal cavity, achieving peak serum concentration between 15 minutes and 1 hour, but it may damage ciliary activity and is not appropriate for chronic treatment .

  • Drug-Drug Eutectics: Eutectic mixtures of etodolac with propranolol hydrochloride (EPHC) have been designed to improve dissolution and material properties, showing enhanced cytotoxic effects with synergistic combination index and favorable dose reduction index .

  • Fast Dissolving Tablets: Natural polymers are being explored for use in fast-dissolving tablets .

  • Oral Solution: Mean systemic exposure to propranolol following administration of the oral solution is ~20% higher than Avlocardyl® .

CAS No. 318-98-9
Product Name Propranolol hydrochloride
Molecular Formula C16H21NO2.ClH
C16H22ClNO2
Molecular Weight 295.80 g/mol
IUPAC Name 1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Standard InChI InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H
Standard InChIKey ZMRUPTIKESYGQW-UHFFFAOYSA-N
SMILES CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl
Canonical SMILES CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl
Appearance Powder
Colorform White or almost white powder
Solid
Crystals from n-propanol
Melting Point 163-164 °C
Shelf Life IT IS STABLE TO HEAT, UNSTABLE TO LIGHT. /HYDROCHLORIDE/
Propranolol hydrochloride preparations should be protected from light and storedat room temperature (approximately 25 °C). The manufacturer recommends that propranolol hydrochloride extended-release capsules be stored in tight, light resistant containers and be protected from moisture, freezing, and excessive heat. USP recommends that propranolol hydrochloride preparations be stored in well closed containers. Solutions of the drug have maximum stability at pH 3 and decompose rapidly at alkaline pH. Decomposition in aqueous solution is accompanied by a lowered pH and discoloration. Propranolol hydrochloride injection is reportedly compatible with 0.9% sodium chloride injection; however, specialized references should be consulted for specific compatibility information.
Solubility 44.4 [ug/mL] (The mean of the results at pH 7.4)
Practically insoluble in ether, benzene, ethyl acetate
Synonyms Anaprilin
Anapriline
Avlocardyl
AY 20694
AY-20694
AY20694
Betadren
Dexpropranolol
Dociton
Hydrochloride, Propranolol
Inderal
Obsidan
Obzidan
Propanolol
Propranolol
Propranolol Hydrochloride
Rexigen
PubChem Compound 62882
Last Modified Sep 12 2023

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